Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Descripción

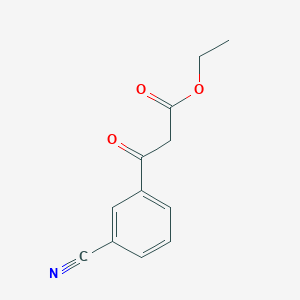

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFPVHXPYUFQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469593 | |

| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62088-13-5 | |

| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 3-(3-cyanophenyl)-3-oxopropanoate for Advanced Synthesis

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Applications and Synthetic Utility of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS number 62088-13-5, is a bifunctional molecule of significant interest in the landscape of modern organic synthesis.[1] Its structure, incorporating both a reactive β-keto ester moiety and a strategically placed cyanophenyl group, positions it as a highly versatile precursor for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value |

| CAS Number | 62088-13-5 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Safety Information:

Users should handle this compound with appropriate safety precautions. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the β-keto ester and the cyanophenyl moiety.

Figure 1: Key reactive sites of this compound.

The β-keto ester functionality is a classic precursor for a wide array of condensation reactions, enabling the formation of five- and six-membered heterocyclic rings. The active methylene group, flanked by two carbonyl groups, is readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles. The cyano group, while less reactive under standard conditions, offers a handle for further functional group transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, at later stages of a synthetic sequence.

Key Applications in Heterocyclic Synthesis

The primary application of this compound is as a starting material for the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in drug discovery.

Synthesis of Thiazole Derivatives: A Gateway to Febuxostat Analogues

The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry for the preparation of the thiazole ring system.[3] This reaction involves the condensation of an α-haloketone with a thioamide. While this compound is not a direct substrate for the classical Hantzsch synthesis, it serves as a crucial precursor to the necessary α-haloketone intermediate.

Figure 2: General workflow for the synthesis of 2-aminothiazoles.

A significant application of this methodology is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The core of Febuxostat is a 2-phenylthiazole moiety, and synthetic routes often involve intermediates derived from cyanophenyl-containing building blocks.

Illustrative Experimental Protocol for Hantzsch Thiazole Synthesis:

This protocol is a general representation and may require optimization for specific substrates.

-

Halogenation of the β-keto ester: To a solution of this compound (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add a halogenating agent (e.g., bromine or sulfuryl chloride, 1 equivalent) dropwise at 0°C.

-

Reaction monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-halo-β-keto ester.

-

Cyclocondensation: Dissolve the crude α-halo-β-keto ester and a thioamide (1 equivalent) in ethanol. Reflux the mixture for several hours.

-

Product isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent and purify the residue by column chromatography.

Synthesis of Pyridine Derivatives via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides an efficient route to substituted 2-pyridones.[4][5] This reaction typically involves the condensation of a β-keto ester with a cyanoacetamide in the presence of a base. This compound can serve as the β-keto ester component in this reaction, leading to the formation of highly functionalized pyridone derivatives.

Figure 3: Reaction scheme for the Guareschi-Thorpe condensation.

General Experimental Protocol for Guareschi-Thorpe Condensation:

-

Reaction setup: In a round-bottom flask, dissolve this compound (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

-

Addition of base: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reaction conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Product isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Synthesis of Pyrazole Derivatives

The reaction of β-dicarbonyl compounds with hydrazine and its derivatives is a classical and highly effective method for the synthesis of pyrazoles.[6][7] this compound, as a 1,3-dicarbonyl equivalent, readily undergoes cyclocondensation with hydrazines to yield substituted pyrazoles. The regioselectivity of the reaction can be influenced by the substitution pattern on the hydrazine and the reaction conditions.

Figure 4: General scheme for the synthesis of pyrazoles.

General Experimental Protocol for Pyrazole Synthesis:

-

Reaction setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of hydrazine: Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution.

-

Reaction conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Product isolation: After completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in well-established synthetic transformations such as the Hantzsch thiazole synthesis, Guareschi-Thorpe condensation, and pyrazole synthesis makes it a powerful tool for medicinal chemists and researchers in drug discovery. The strategic placement of the cyano group provides further opportunities for diversification and the creation of novel molecular entities with potential therapeutic applications. As the demand for new and effective pharmaceuticals continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making this compound a key compound in the synthetic chemist's arsenal.

References

- 1. 62088-13-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate | C13H13NO3 | CID 155935720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneously identified compound can lead to the misinterpretation of biological activity, wasted resources, and, most critically, potential safety concerns. This guide provides an in-depth, technically-focused walkthrough of the structure elucidation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a β-keto ester with potential applications as a versatile building block in medicinal chemistry. Our approach is not a mere recitation of procedures but a narrative of scientific deduction, where each analytical technique provides a crucial piece of a larger puzzle. We will demonstrate how a multi-faceted analytical strategy, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for the unequivocal confirmation of the molecular structure.

The Synthetic Context: A Claisen Condensation Approach

To understand the potential impurities and byproducts that may be present, it is first essential to consider the likely synthetic route to this compound. A common and efficient method for the synthesis of β-keto esters is the Claisen condensation. In this case, the reaction would likely involve the condensation of ethyl acetate and a derivative of 3-cyanobenzoic acid, such as its corresponding ester, in the presence of a strong base like sodium ethoxide.

This synthetic pathway informs our analytical strategy. We must be vigilant for the presence of unreacted starting materials, self-condensation products of ethyl acetate, and potential positional isomers if the starting cyanobenzoic acid derivative is not pure.

The Analytical Workflow: A Symphony of Spectroscopies

Our approach to the structure elucidation of this compound is a synergistic one, employing multiple spectroscopic techniques to provide orthogonal data points, all of which must converge to a single, unambiguous structure.

Caption: A streamlined workflow for the synthesis, purification, and spectroscopic structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Mapping the Protons

Protocol:

-

A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~8.20 | s | 1H | H-2 (Aromatic) | Deshielded due to proximity to the electron-withdrawing cyano and carbonyl groups. Appears as a singlet due to no adjacent protons. |

| ~8.15 | d | 1H | H-6 (Aromatic) | Deshielded by the carbonyl group and ortho-coupled to H-5. |

| ~7.85 | d | 1H | H-4 (Aromatic) | Deshielded by the cyano group and ortho-coupled to H-5. |

| ~7.65 | t | 1H | H-5 (Aromatic) | Coupled to both H-4 and H-6, resulting in a triplet. |

| 4.25 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| 4.05 | s | 2H | -C(O)CH₂C(O)- | Methylene protons flanked by two carbonyl groups, appearing as a singlet. The chemical shift is significantly downfield due to the strong deshielding effect of the two carbonyls. |

| 1.30 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Note on Tautomerism: β-keto esters can exist in equilibrium with their enol tautomer. In the case of this compound, this would result in a second set of signals, including a characteristic enolic proton signal at ~12-13 ppm. The ratio of keto to enol form can be solvent and temperature-dependent. For the purpose of this guide, we will focus on the major keto tautomer.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Protocol:

-

The same sample prepared for ¹H NMR analysis is used.

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling.

-

The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~195.0 | Aromatic Ketone C=O | The carbonyl carbon of the ketone is highly deshielded. |

| ~167.0 | Ester C=O | The carbonyl carbon of the ester is also deshielded, but typically less so than a ketone. |

| ~138.0 | Aromatic C-1 | Quaternary carbon attached to the carbonyl group. |

| ~135.0 | Aromatic C-3 | Quaternary carbon attached to the cyano group. |

| ~133.0 | Aromatic CH | Aromatic methine carbon. |

| ~130.0 | Aromatic CH | Aromatic methine carbon. |

| ~129.5 | Aromatic CH | Aromatic methine carbon. |

| ~129.0 | Aromatic CH | Aromatic methine carbon. |

| ~118.0 | -C≡N | The carbon of the nitrile group. |

| ~112.5 | Quaternary Aromatic C | The quaternary carbon of the cyano group. |

| 61.5 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| 45.0 | -C(O)CH₂C(O)- | The methylene carbon between the two carbonyl groups. |

| 14.0 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[1]

Protocol:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in positive ion mode.

Expected Results:

-

Molecular Ion (M+H)⁺: The expected molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol . In ESI-MS, the compound will likely be observed as the protonated molecule [M+H]⁺ at m/z 218.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide confirmation of the structure.

Caption: Predicted key fragmentation pathways for this compound in positive ion ESI-MS.

The observation of these key fragments, particularly the characteristic 3-cyanobenzoyl cation at m/z 130, provides strong evidence for the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]

Protocol:

-

A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Significance |

| ~3100-3000 | Aromatic C-H | Stretch | Confirms the presence of an aromatic ring. |

| ~2980 | Aliphatic C-H | Stretch | Confirms the presence of the ethyl group. |

| ~2230 | Nitrile (C≡N) | Stretch | A sharp, strong absorption characteristic of the cyano group. |

| ~1740 | Ester C=O | Stretch | Strong absorption characteristic of the ester carbonyl. |

| ~1690 | Ketone C=O | Stretch | Strong absorption for the aromatic ketone carbonyl, at a slightly lower frequency due to conjugation with the aromatic ring. |

| ~1600, ~1480 | Aromatic C=C | Stretch | Confirms the presence of the aromatic ring. |

| ~1250 | Ester C-O | Stretch | Strong absorption characteristic of the ester C-O bond. |

The presence of two distinct carbonyl peaks is a key diagnostic feature for the β-keto ester functionality.

Data Synthesis and Final Structure Confirmation

The power of this multi-technique approach lies in the convergence of all data to a single, consistent structure.

-

MS provides the molecular formula (C₁₂H₁₁NO₃) and confirms the presence of the 3-cyanobenzoyl moiety.

-

IR confirms the presence of the key functional groups: nitrile, ester, ketone, and an aromatic ring.

-

¹³C NMR shows the correct number of carbon atoms and their chemical environments, including the two distinct carbonyl carbons.

-

¹H NMR provides the final, detailed picture of the proton connectivity, confirming the 3-substitution pattern on the aromatic ring and the structure of the ethyl propanoate chain.

The collective data from these independent analytical techniques provides an unassailable confirmation of the structure as this compound. This rigorous, self-validating approach to structure elucidation is indispensable in the high-stakes environment of drug discovery and development.

References

An In-Depth Technical Guide to Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS Number: 62088-13-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (CAS No. 62088-13-5). As a functionalized β-keto ester, this compound represents a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document furnishes detailed synthetic protocols, physicochemical data, and expert insights into its reactivity and potential as a key intermediate in drug discovery and development. All information is supported by authoritative references to ensure scientific integrity and to empower researchers in their laboratory endeavors.

Introduction and Chemical Identity

This compound is an organic compound featuring a β-keto ester functionality and a cyanophenyl group.[1] This unique combination of reactive moieties makes it a valuable precursor for a variety of chemical transformations. The presence of the cyano group and the keto-ester functionality allows for diverse derivatization, rendering it an attractive starting material for the synthesis of complex molecules, including pharmacologically active agents.

Nomenclature and Identifiers:

-

CAS Number: 62088-13-5

-

Molecular Formula: C₁₂H₁₁NO₃[1]

-

Synonyms: Ethyl (m-cyanobenzoyl)acetate, 3-(3-Cyano-Phenyl)-3-Oxo-Propionic Acid Ethyl Ester[1]

Physicochemical and Structural Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity and designing appropriate experimental conditions.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 338.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.19 g/cm³ | [1] |

| Flash Point | 147.4 °C | [1] |

| pKa | 9.57 ± 0.46 (Predicted) | [1] |

| Refractive Index | 1.53 | [1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through established organic reactions. The primary and most logical approach is a Claisen condensation reaction.

Recommended Synthetic Protocol: Crossed Claisen Condensation

This protocol describes a robust method for the synthesis of this compound via a crossed Claisen condensation between ethyl 3-cyanobenzoate and ethyl acetate, using a strong base such as sodium ethoxide.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Reactants: To a separate flask, prepare a mixture of ethyl 3-cyanobenzoate (17.7 g, 0.1 mol) and dry ethyl acetate (8.8 g, 0.1 mol). Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expertise & Experience Insights: The choice of a strong, non-nucleophilic base is critical to favor the enolate formation of ethyl acetate. Sodium ethoxide in ethanol is a classic and effective choice. The slow addition of the ester mixture at low temperature helps to control the exothermic reaction and minimize side products.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceutical agents.

Role as a Pharmaceutical Intermediate

The bifunctional nature of this molecule allows it to participate in a variety of cyclization reactions. The β-keto ester moiety can react with binucleophiles to form five- or six-membered rings, while the cyano group can be hydrolyzed, reduced, or participate in cycloadditions.

One patent describes the use of this compound as a starting material in the synthesis of a complex carbamic acid derivative, highlighting its utility in constructing molecules with potential therapeutic applications.

Illustrative Synthetic Utility:

Caption: Potential synthetic pathways from the title compound.

Potential Biological Activities

While no specific biological activity has been reported for this compound, the structural motifs present suggest potential areas for investigation.

-

Antimicrobial and Anticancer Properties: Many compounds containing a cyanophenyl group or a β-keto ester functionality have demonstrated antimicrobial and anticancer activities. It is plausible that this compound or its derivatives could exhibit similar properties.

-

Enzyme Inhibition: The β-dicarbonyl system is a known chelating motif and can interact with the active sites of metalloenzymes.

Further biological screening is warranted to explore the pharmacological potential of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[3]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of diverse heterocyclic systems and other complex molecular architectures. While its own biological profile remains to be fully elucidated, its utility as a key intermediate in the synthesis of potentially bioactive molecules is clear. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies for drug discovery and development.

References

The Strategic Role of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate in Modern Antithrombotic Drug Discovery: A Technical Guide

Abstract

Thromboembolic diseases remain a leading cause of morbidity and mortality worldwide, necessitating the continuous development of safer and more effective antithrombotic agents. This technical guide delves into the strategic importance of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate as a pivotal scaffold and versatile chemical intermediate in the discovery of novel anticoagulants. While not an active antithrombotic agent in its native form, its unique structural motifs—a reactive β-keto ester system and a strategically positioned cyanophenyl group—offer a compelling starting point for the synthesis of potent inhibitors of key coagulation factors, particularly Factor Xa. This document provides a comprehensive overview of its synthetic utility, a proposed workflow for derivative synthesis and screening, and detailed experimental protocols for the evaluation of novel anticoagulant candidates.

Introduction: The Unmet Need in Anticoagulation and the Promise of Novel Scaffolds

The advent of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders. However, challenges related to bleeding risk, the need for reversal agents, and patient variability persist.[1][2] This landscape fuels the search for new chemical entities with improved therapeutic profiles. The concept of "privileged scaffolds" in medicinal chemistry highlights core structures that can interact with multiple biological targets with high affinity.[3] this compound presents itself as a promising, albeit underexplored, starting point for the generation of such privileged structures in the context of anticoagulation.

The rationale for its potential lies in the convergence of two key features:

-

The β-Keto Ester Moiety: This functional group is a cornerstone of synthetic chemistry, enabling the construction of a wide array of heterocyclic systems through reactions with binucleophiles.[4][5] Of particular interest is its utility in forming pyrazole rings, a common core in many bioactive molecules.[6][7][8]

-

The 3-Cyanophenyl Group: The cyanophenyl motif is a well-established pharmacophore in a number of potent and selective Factor Xa inhibitors.[9][10][11][12] It often serves as a key recognition element, binding to specific pockets within the active site of the enzyme.[13][14]

This guide, therefore, puts forth a hypothesis-driven approach, positioning this compound as a valuable building block for the next generation of antithrombotic agents.

Synthetic Strategy: From β-Keto Ester to Bioactive Heterocycles

The primary utility of this compound in antithrombotic drug discovery is as a precursor for the synthesis of more complex, biologically active molecules. The Knorr pyrazole synthesis and related cyclization reactions are particularly relevant.

Proposed Synthesis of a Pyrazole-Based Anticoagulant Candidate

A plausible synthetic route involves the reaction of this compound with a suitable hydrazine derivative. This reaction proceeds via a condensation mechanism to yield a pyrazolone, which can be further functionalized.

Experimental Protocol: Synthesis of a Pyrazole Derivative (Hypothetical Example)

-

Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from ethanol to yield the desired pyrazolone derivative.

The resulting pyrazole can then be subjected to further chemical modifications to optimize its activity and pharmacokinetic properties.

Biological Evaluation Workflow: A Multi-tiered Screening Cascade

The discovery and development of a novel antithrombotic agent requires a rigorous and systematic biological evaluation process. The following workflow outlines the key stages for screening derivatives of this compound.

Caption: A multi-tiered workflow for the discovery of novel antithrombotic agents.

In Vitro Anticoagulant Activity

The initial assessment of anticoagulant activity is performed using plasma-based clotting assays.

-

Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of the coagulation cascade.[15][16][17]

-

Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways.[15][17][18][19]

Experimental Protocol: In Vitro Anticoagulation Assays

-

Plasma Preparation: Collect citrated human plasma from healthy donors.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

PT Assay: a. Pre-warm the plasma and PT reagent to 37°C. b. Add the test compound or vehicle to the plasma and incubate. c. Initiate clotting by adding the PT reagent and record the time to clot formation.

-

aPTT Assay: a. Pre-warm the plasma and aPTT reagent to 37°C. b. Add the test compound or vehicle and the aPTT reagent to the plasma and incubate. c. Initiate clotting by adding calcium chloride and record the time to clot formation.

Target-Specific Enzyme Inhibition

Compounds that demonstrate significant activity in the plasma-based assays should be further evaluated for their ability to inhibit specific coagulation factors. Given the prevalence of the cyanophenyl motif in Factor Xa inhibitors, this enzyme is a primary target of interest.[1][13][14][20]

Experimental Protocol: Factor Xa Inhibition Assay

-

Reagents: Human Factor Xa, chromogenic substrate for Factor Xa, and a suitable buffer.

-

Assay Procedure: a. In a microplate, add the test compound, Factor Xa, and buffer. Incubate at 37°C. b. Initiate the reaction by adding the chromogenic substrate. c. Monitor the change in absorbance over time, which is proportional to Factor Xa activity.

-

Data Analysis: Calculate the IC50 value for each compound.

In Vivo Antithrombotic Efficacy

Promising candidates from in vitro studies should be tested in animal models of thrombosis to assess their in vivo efficacy. The ferric chloride-induced thrombosis model is a widely used and well-validated model for this purpose.[21][22][23][24]

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

-

Animal Preparation: Anesthetize the mice and surgically expose the carotid artery.

-

Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intravenous injection).

-

Thrombosis Induction: Apply a filter paper saturated with ferric chloride solution to the adventitial surface of the carotid artery to induce vascular injury and thrombus formation.[22][24]

-

Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe.

-

Endpoint: The primary endpoint is the time to vessel occlusion.

Lead Optimization and ADMET Profiling

Compounds that demonstrate in vivo efficacy will enter the lead optimization phase. At this stage, medicinal chemistry efforts will focus on improving potency, selectivity, and pharmacokinetic properties. A critical component of this phase is the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[25][26][27]

Table 1: Key ADMET Parameters for Antithrombotic Drug Candidates

| Parameter | Importance | In Silico/In Vitro Assays |

| Solubility | Crucial for oral absorption. | Thermodynamic and kinetic solubility assays. |

| Permeability | Affects absorption across the gut wall. | Caco-2, PAMPA assays. |

| Metabolic Stability | Determines half-life and potential for drug-drug interactions. | Liver microsome stability assays, hepatocyte stability assays. |

| Plasma Protein Binding | Influences the free drug concentration and efficacy. | Equilibrium dialysis, ultracentrifugation. |

| hERG Inhibition | Potential for cardiotoxicity. | Patch-clamp assays. |

| Cytotoxicity | General indicator of cellular toxicity. | Cell viability assays (e.g., MTT, MTS). |

In silico tools can be used for the early prediction of ADMET properties to guide the selection of compounds for experimental evaluation.[28]

Conclusion and Future Directions

This compound represents a strategically valuable, yet underutilized, starting point for the discovery of novel antithrombotic agents. Its synthetic tractability and the presence of a key pharmacophore for Factor Xa inhibition make it an attractive scaffold for the generation of diverse chemical libraries. The systematic application of the described biological evaluation workflow, coupled with early ADMET profiling, can facilitate the identification of promising lead compounds with the potential for further development. Future research should focus on the synthesis and screening of a broad range of heterocyclic derivatives of this compound to fully explore its potential in the ongoing quest for safer and more effective anticoagulants.

References

- 1. Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 17. ahajournals.org [ahajournals.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 20. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Ferric Chloride induced Thrombosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 22. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Investigational Study on the Role of ADME Agents’ Genetic Variation on DD217 Pharmacokinetics and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 26. clinicalpub.com [clinicalpub.com]

- 27. mdpi.com [mdpi.com]

- 28. biorxiv.org [biorxiv.org]

The Pivotal Role of β-Keto Esters: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity and central role as precursors to a vast array of complex molecules. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a rich chemical character that has been exploited in countless synthetic strategies. This technical guide provides a comprehensive overview of the synthesis and applications of β-keto esters, with a particular focus on the underlying principles that govern their preparation and utility. We will delve into both classical and contemporary synthetic methodologies, from the venerable Claisen condensation to modern catalytic transformations. Furthermore, this guide will illuminate the diverse applications of β-keto esters, showcasing their indispensable role in the development of pharmaceuticals, agrochemicals, and fine chemicals, as well as their utility in coordination chemistry and analytical sciences.

Introduction: The Enduring Importance of β-Keto Esters

β-Keto esters are organic compounds that are integral to pharmaceutical synthesis, serving as key intermediates in the development of various drugs, including anti-inflammatory and analgesic agents. Their remarkable versatility stems from the presence of both electrophilic and nucleophilic centers, allowing them to participate in a wide range of chemical transformations. The acidity of the α-protons, nestled between two electron-withdrawing carbonyl groups, facilitates the formation of stabilized enolates, which are potent nucleophiles for carbon-carbon bond formation. This inherent reactivity makes β-keto esters invaluable building blocks in the synthesis of complex molecular architectures.

This guide will provide a detailed exploration of the synthesis of these vital compounds, followed by an in-depth look at their diverse applications.

The Synthetic Arsenal: Crafting β-Keto Esters

The synthesis of β-keto esters can be broadly categorized into classical condensation reactions and modern catalytic methods. The choice of synthetic route often depends on factors such as substrate scope, desired purity, and scalability.

The Claisen Condensation: A Timeless Classic

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two ester molecules to form a β-keto ester. This base-catalyzed reaction relies on the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

The mechanism involves several key steps:

-

Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, removes an α-proton to generate a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another ester molecule.

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

-

Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible deprotonation drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the enolate and yield the final β-keto ester product.

Diagram: The Claisen Condensation Mechanism

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: A Solvent-Free Claisen Condensation

This protocol describes a solvent-free approach, which can reduce waste and reaction times.

Materials:

-

Ethyl phenylacetate

-

Potassium tert-butoxide

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for workup (separatory funnel, beakers, etc.)

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add potassium tert-butoxide and ethyl phenylacetate.

-

Heat the mixture to 100 °C with stirring for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add dilute hydrochloric acid to the reaction mixture to neutralize the base and protonate the enolate.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-keto ester.

-

Purify the product by recrystallization or column chromatography as needed.

Variations of the Claisen Condensation:

-

Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This reaction is particularly useful for the synthesis of 5- and 6-membered rings.

-

Crossed Claisen Condensation: A condensation between two different esters. To avoid a mixture of products, one ester should be non-enolizable (lacking α-protons).

Modern Catalytic Approaches: Efficiency and Selectivity

While the Claisen condensation remains a valuable tool, modern catalytic methods offer advantages in terms of milder reaction conditions, higher selectivity, and broader substrate scope.

Enzymatic catalysis provides a green and highly selective route to β-keto esters. Lipases, in particular, have been successfully employed for the transesterification of β-keto esters. This method is especially valuable for the synthesis of optically active β-keto esters, which are crucial building blocks for chiral pharmaceuticals.

Experimental Protocol: Lipase-Catalyzed Synthesis of a Chiral β-Keto Ester

Materials:

-

Acyl donor β-keto ester (e.g., ethyl acetoacetate)

-

Racemic alcohol

-

Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

-

Reaction vessel

-

Vacuum pump

-

Apparatus for purification (e.g., column chromatography)

Procedure:

-

In a reaction vessel, admix the acyl donor β-keto ester, the racemic alcohol, and a catalytic amount of the immobilized lipase.

-

Conduct the reaction under reduced pressure to remove the alcohol byproduct and drive the equilibrium towards the product.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, filter off the immobilized lipase for reuse.

-

Purify the resulting chiral β-keto ester by column chromatography.

Diagram: Lipase-Catalyzed Kinetic Resolution

Caption: Enantioselective synthesis via lipase catalysis.

Palladium catalysis has opened new avenues for the synthesis and functionalization of β-keto esters. Palladium enolates, generated from allylic β-keto esters, can undergo a variety of transformations, including aldol condensations and Michael additions.

Other Synthetic Methods

Several other methods for the synthesis of β-keto esters have been developed, each with its own advantages:

-

Acylation of Ketone Enolates: The reaction of a pre-formed ketone enolate with an acylating agent, such as an acid chloride or an anhydride.

-

Reaction of Diketene with Alcohols: A straightforward method for the synthesis of acetoacetates.

-

Carboxylation of Ketones: The direct introduction of a carboxyl group at the α-position of a ketone.

The Broad Spectrum of Applications

The synthetic versatility of β-keto esters translates into a wide range of applications across various scientific disciplines.

Pharmaceutical Synthesis

β-Keto esters are pivotal intermediates in the synthesis of numerous pharmaceuticals. Their ability to undergo a variety of chemical transformations makes them ideal starting materials for the construction of complex drug molecules. They are key components in the synthesis of:

-

Anti-inflammatory drugs

-

Analgesics

-

Anticancer agents

-

Antibacterials

For example, pyrazolones, a class of compounds with analgesic and anti-inflammatory properties, are traditionally synthesized from the reaction of β-keto esters with hydrazine derivatives.

Agrochemicals

In the field of agriculture, β-keto esters are essential for the synthesis of a variety of pesticides and herbicides. They contribute to the development of compounds that protect crops and enhance yields.

Fine Chemicals and Natural Product Synthesis

β-Keto esters are indispensable building blocks in the total synthesis of complex natural products. The acetoacetic ester synthesis, a classic example, allows for the alkylation of the α-carbon, leading to the formation of a wide range of ketones and carboxylic acids after subsequent hydrolysis and decarboxylation.

Coordination Chemistry

The keto-enol tautomerism of β-keto esters allows them to act as bidentate ligands, forming stable complexes with a variety of metal ions. These metal complexes have found applications in catalysis and materials science. The coordination of iron(III) cations to β-keto esters, for instance, is implicated in iron-catalyzed Michael addition reactions.

Analytical Chemistry

The ability of β-keto esters to form colored or fluorescent complexes with metal ions has been exploited in analytical chemistry for the detection and quantification of these ions. They can also be used as derivatizing agents in chromatography to enhance the detection of certain analytes.

Conclusion: A Continuously Evolving Field

The synthesis and applications of β-keto esters represent a vibrant and continuously evolving area of chemical research. From the foundational Claisen condensation to the sophisticated catalytic methods of the 21st century, the ability to construct and manipulate these versatile molecules remains a critical skill for organic chemists. As the demand for new pharmaceuticals, advanced materials, and sustainable chemical processes grows, the importance of β-keto esters is poised to increase even further. The ongoing development of novel synthetic methodologies and the discovery of new applications will undoubtedly solidify their position as indispensable tools in the molecular sciences.

An In-depth Technical Guide on Ethyl 3-(3-cyanophenyl)-3-oxopropanoate Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate and its derivatives represent a class of β-ketoesters with significant potential in medicinal chemistry. The presence of a reactive β-dicarbonyl moiety and a strategically placed cyano group on the phenyl ring offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and novel chemical entities. This guide provides a comprehensive overview of the synthesis, chemical properties, and prospective applications of these derivatives, with a focus on their potential as enzyme inhibitors and anticancer agents. Detailed experimental protocols, characterization data, and an exploration of structure-activity relationships are presented to facilitate further research and development in this area.

Introduction: The Chemical and Therapeutic Promise of Cyanophenyl-β-Ketoesters

The β-ketoester functional group is a cornerstone in synthetic organic chemistry, serving as a key building block for carbon-carbon bond formation and the construction of diverse molecular architectures. When incorporated into an aromatic system, particularly one bearing a cyano group, the resulting molecule, such as this compound, gains unique electronic and steric properties that can be exploited in drug design. The nitrile group, a well-known pharmacophore, can act as a hydrogen bond acceptor, a dipole, or a bioisosteric replacement for other functional groups, often enhancing binding affinity to biological targets.

Derivatives of arylpropanoic acid are widely recognized for their pharmacological activities, including anti-inflammatory and analgesic properties. The introduction of a ketone and a cyano group to this basic scaffold opens up new avenues for therapeutic intervention, particularly in oncology and enzymology. This guide will delve into the specifics of this promising class of compounds, providing the technical details necessary for their synthesis, characterization, and evaluation.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester.

The Claisen Condensation: Mechanism and Causality

The Claisen condensation proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted ethyl benzoate, in this case, ethyl 3-cyanobenzoate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which is capable of deprotonating the α-carbon of ethyl acetate. The choice of sodium ethoxide as the base is critical; using a different alkoxide could lead to transesterification, a competing side reaction that would reduce the yield of the desired product. The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which has a more acidic α-proton than the starting ethyl acetate.

Diagram 1: General Mechanism of the Claisen Condensation

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following is a generalized, self-validating protocol for the synthesis of this compound, adapted from standard organic synthesis methodologies.

Materials:

-

Ethyl 3-cyanobenzoate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Anhydrous ethanol

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere.

-

Reaction Setup: To the flask containing the sodium ethoxide solution, add anhydrous ethyl acetate dropwise at room temperature with stirring.

-

Addition of Ethyl 3-cyanobenzoate: Once the addition of ethyl acetate is complete, add ethyl 3-cyanobenzoate dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold 1 M hydrochloric acid, ensuring the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization of this compound Derivatives

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its structural features and data from closely related analogs.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the two carbonyls, and multiplets in the aromatic region for the protons of the 3-cyanophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the cyano carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring. |

| IR | Characteristic absorption bands for the C=O stretching of the ester and ketone, the C≡N stretching of the nitrile, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Diagram 2: Key Functional Groups for Spectroscopic Characterization

Caption: Key functional groups in this compound for spectroscopic identification.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of cyanophenyl and β-ketoester derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Many compounds containing the cyanophenyl moiety have been investigated for their anticancer properties. The nitrile group can participate in key interactions within the active sites of various enzymes implicated in cancer progression. Derivatives of 3-cyano-2(1H)-pyridone, which can be synthesized from β-ketoesters, have shown potent inhibitory effects against human lung carcinoma cell lines.[1]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Inhibition of kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overexpressed in cancer cells.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through modulation of apoptotic pathways.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.

Enzyme Inhibition

The β-ketoester scaffold is a known pharmacophore for various enzyme inhibitors. The ability of the two carbonyl groups to chelate metal ions and form hydrogen bonds makes these compounds attractive candidates for targeting metalloenzymes and other enzymes with polar active sites.

Potential Enzyme Targets:

-

Cyclooxygenases (COX-1 and COX-2): Arylpropanoic acid derivatives are classic non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The cyanophenyl-β-ketoester scaffold could offer a novel approach to COX inhibition.

-

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are often dysregulated in cancer and arthritis. The β-dicarbonyl moiety could potentially chelate the active site zinc ion.

-

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. The structural features of these derivatives may allow for interaction with the zinc-containing active site of HDACs.

Structure-Activity Relationships (SAR)

Based on studies of related compounds, several structural features are likely to be important for biological activity:

-

Position of the Cyano Group: The placement of the electron-withdrawing cyano group on the phenyl ring significantly influences the electronic distribution of the molecule, which can affect receptor binding and enzyme inhibition. The meta position, as in the title compound, presents a unique electronic and steric profile compared to ortho and para isomers.

-

Substituents on the Phenyl Ring: The addition of other substituents, such as halogens or methoxy groups, can modulate the lipophilicity, electronic properties, and metabolic stability of the compounds, thereby affecting their pharmacokinetic and pharmacodynamic profiles.

-

Modifications of the β-Ketoester Moiety: Conversion of the β-ketoester into various heterocyclic systems (e.g., pyrazoles, isoxazoles, pyrimidines) is a common strategy to explore new chemical space and develop compounds with improved activity and selectivity.

Diagram 3: Potential Therapeutic Applications and Targets

Caption: Overview of the potential therapeutic applications and molecular targets for derivatives of this compound.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of these derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: A General Protocol

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme target.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Assay Reaction: In a microplate, combine the enzyme, buffer, and various concentrations of the inhibitor.

-

Initiation of Reaction: Initiate the reaction by adding the substrate to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Detection: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Conclusion and Future Directions

This compound and its derivatives are a class of compounds with considerable, yet largely untapped, potential in drug discovery. The synthetic accessibility of the core scaffold, combined with the versatility of the β-ketoester and cyanophenyl moieties for chemical modification, makes these compounds highly attractive for the development of new therapeutic agents.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a library of derivatives with diverse substituents on the phenyl ring and modifications of the ester group.

-

Comprehensive Biological Screening: Screening of these compounds against a broad panel of cancer cell lines and a variety of enzyme targets to identify lead compounds.

-

Mechanistic Studies: In-depth investigation of the mechanism of action of the most potent compounds to understand their molecular targets and signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and safety of lead compounds in preclinical animal models.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of this compound derivatives can be realized.

References

Spectroscopic characterization of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a molecule of interest in medicinal chemistry and materials science. This document offers a detailed analysis of expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a practical resource for researchers, enabling them to anticipate, interpret, and validate the structural identity and purity of this compound.

Introduction: The Significance of Structural Verification

This compound is a β-keto ester derivative containing a cyanophenyl moiety. Such structures are valuable synthons in organic synthesis, often serving as precursors for more complex heterocyclic compounds with potential biological activities. Given its role as a key building block, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts. Spectroscopic methods provide a non-destructive and highly informative means of elucidating the molecular architecture of such compounds. This guide delves into the theoretical underpinnings and practical application of major spectroscopic techniques for the unambiguous characterization of this target molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis and Experimental Rationale

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. Protons in different electronic environments will resonate at different frequencies, allowing for their differentiation. Spin-spin coupling between adjacent, non-equivalent protons provides further structural information by splitting signals into multiplets.

For this compound, ¹H NMR is crucial for confirming the presence and connectivity of the ethyl group, the methylene bridge, and the substituted aromatic ring.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum

The keto-enol tautomerism of the β-keto ester functionality should be considered. The following predictions are for the more prevalent keto form.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 7.5 - 8.2 | Multiplet (m) | 4H | Protons on the cyanophenyl ring are deshielded by the aromatic ring current and the electron-withdrawing cyano and carbonyl groups. |

| Methylene Protons (-CH₂-) | ~4.0 | Singlet (s) | 2H | These protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift. |

| Ethyl Methylene (-OCH₂CH₃) | ~4.2 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom and coupled to the methyl protons. |

| Ethyl Methyl (-OCH₂CH₃) | ~1.3 | Triplet (t) | 3H | Shielded relative to the other protons and coupled to the methylene protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis and Experimental Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.[1] The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms.[1]

This technique is instrumental in confirming the number of distinct carbon environments and the presence of key functional groups such as carbonyls and the nitrile carbon.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Data Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data Processing: The data is processed similarly to ¹H NMR spectra.

Predicted ¹³C NMR Spectrum

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone Carbonyl (C=O) | 190 - 200 | The carbon of the ketone is highly deshielded. |

| Ester Carbonyl (C=O) | 165 - 175 | The ester carbonyl carbon is also deshielded but typically appears upfield from a ketone carbonyl. |

| Aromatic Carbons | 120 - 140 | Carbons within the aromatic ring resonate in this characteristic region. The carbon attached to the cyano group will be at the lower end of this range, while the carbon attached to the keto group will be at the higher end. |

| Nitrile Carbon (C≡N) | 115 - 125 | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region. |

| Ethyl Methylene (-OCH₂CH₃) | ~62 | The carbon is deshielded by the adjacent oxygen atom. |

| Methylene Carbon (-CH₂-) | ~45 | This carbon is situated between two carbonyl groups, resulting in a downfield shift. |

| Ethyl Methyl (-OCH₂CH₃) | ~14 | This aliphatic carbon is relatively shielded. |

Infrared (IR) Spectroscopy

Theoretical Basis and Experimental Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, IR spectroscopy is used to confirm the presence of the carbonyl groups (ketone and ester), the nitrile group, and the aromatic ring.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., chloroform).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

Caption: A generalized workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (ethyl and methylene) |

| ~2230 - 2210 | C≡N stretch | Nitrile |

| ~1740 | C=O stretch | Ester |

| ~1690 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule.[2][3]

Mass Spectrometry (MS)

Theoretical Basis and Experimental Rationale

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

For this compound, MS is essential for confirming the molecular weight and can provide corroborating evidence for the proposed structure through analysis of its fragmentation.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if fragmentation is to be minimized.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₁NO₃) is 217.22 g/mol . A peak corresponding to the molecular ion (m/z = 217) is expected.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 172.

-

Loss of the ethyl group (-CH₂CH₃, 29 Da) to give a fragment at m/z = 188.

-

Formation of the 3-cyanobenzoyl cation (m/z = 130).

-

Cleavage of the C-C bond between the carbonyls can also lead to various other fragments.

-

Analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the compound's identity.[4]

Conclusion

The multi-spectroscopic approach detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By correlating the data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor. The predicted spectral data herein serves as a benchmark for laboratory findings, enabling accurate and efficient structural elucidation.

References

- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate: A Detailed Application Note for Advanced Research

This document provides a comprehensive guide for the synthesis of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical agents and functional materials. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed explanation of the underlying chemical principles and critical experimental parameters.

Introduction

This compound is a key building block in organic synthesis. The presence of three distinct functional groups—a β-keto ester, a cyano group, and an aromatic ring—provides a versatile scaffold for a wide range of chemical transformations. This makes it a sought-after precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The synthesis described herein utilizes a crossed Claisen condensation, a robust and widely employed carbon-carbon bond-forming reaction.

Underlying Principles: The Crossed Claisen Condensation